

Application Note: ^1H and ^{13}C NMR Analysis of Allyl (3-methylbutoxy)acetate

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Compound of Interest

Compound Name: Allyl (3-methylbutoxy)acetate

Cat. No.: B1266693

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl isoamyloxyacetate, is an organic ester recognized for its strong, fruity aroma, often with notes of galbanum and pineapple. This characteristic makes it a valuable ingredient in the fragrance industry, particularly for use in detergents and other scented products. Structurally, it combines an allyl group and a 3-methylbutoxy (isoamyl) group linked by an acetate core. Accurate structural elucidation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such organic molecules. This application note provides a detailed protocol and analysis of the ^1H and ^{13}C NMR spectra of **allyl (3-methylbutoxy)acetate**.

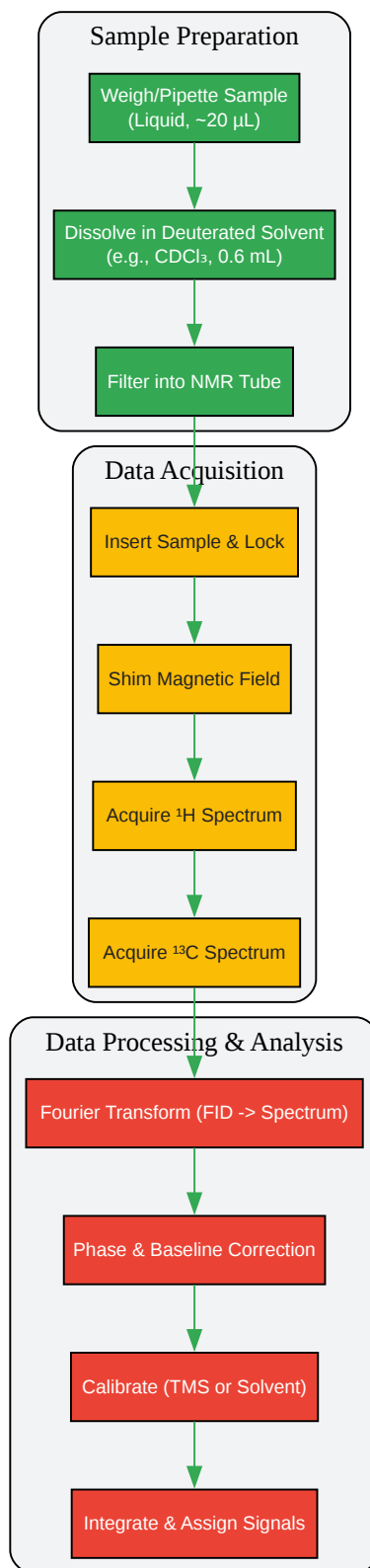
Molecular Structure and NMR Assignment

The structure of **allyl (3-methylbutoxy)acetate** with atom numbering for NMR assignment is presented below. This numbering scheme is used throughout this document to correlate spectral data with specific atoms in the molecule.

Caption: Molecular structure of **Allyl (3-methylbutoxy)acetate**.

Experimental Protocols

A generalized workflow for NMR analysis is depicted below, outlining the key stages from sample preparation to final data interpretation.



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Caption: General experimental workflow for NMR analysis.

Sample Preparation

- For a standard 5 mm NMR tube, transfer approximately 20 μL of liquid **allyl (3-methylbutoxy)acetate** into a clean, dry vial.[1][2]
- Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) containing a reference standard like tetramethylsilane (TMS).[3][4]
- Ensure the sample is fully dissolved.
- Filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into the NMR tube to remove any particulate matter.[1][3][5] The final sample height in the tube should be around 4-5 cm.[3]
- Cap the NMR tube securely.

^1H NMR Spectroscopy

Standard ^1H NMR spectra are acquired to determine the proton environment in the molecule.

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Pulse Program: Standard single-pulse (e.g., zg30)[6]
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width (SW): ~ 16 ppm[6]
- Acquisition Time (AQ): 3-4 seconds[6][7]
- Relaxation Delay (D1): 1.5-5 seconds[6][7]
- Number of Scans (NS): 8-16[6]

^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy, typically with proton decoupling, is used to identify all unique carbon atoms.

- Instrument: 100 MHz (corresponding to 400 MHz for ^1H) or higher
- Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width (SW): ~240 ppm[8]
- Acquisition Time (AQ): ~1.0 second[9]
- Relaxation Delay (D1): ~2.0 seconds[9]
- Number of Scans (NS): 128 or higher, depending on sample concentration[9]

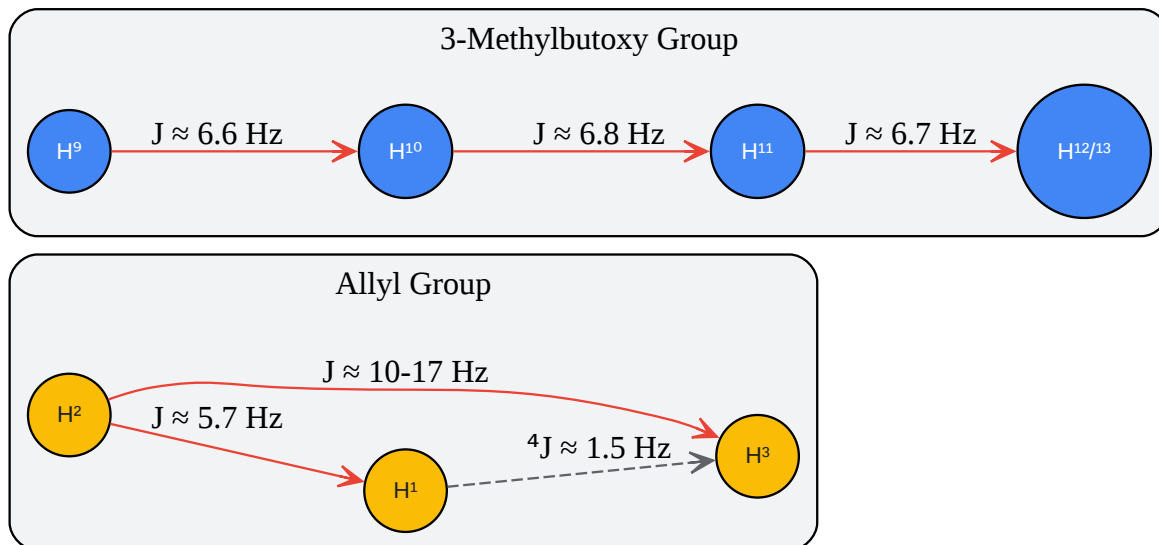
Data Analysis and Results

Predicted ^1H NMR Data

The ^1H NMR spectrum of **allyl (3-methylbutoxy)acetate** is expected to show seven distinct signals corresponding to the different proton environments. The deshielding effects of the ester and ether oxygen atoms, as well as the vinyl group, are key to signal assignment.

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
H ²	5.85 - 6.00	ddt	1H	JH ² -H ^{3trans} = 17.2, JH ² -H ^{3cis} = 10.4, JH ² -H ¹ = 5.7	-CH=CH ₂
H ³ (trans)	5.25 - 5.35	ddt	1H	JH ^{3trans} -H ² = 17.2, Jgem \approx 1.5, JH ^{3trans} -H ¹ \approx 1.5	-CH=CH ₂ (trans to H ²)
H ³ (cis)	5.18 - 5.28	ddt	1H	JH ^{3cis} -H ² = 10.4, Jgem \approx 1.5, JH ^{3cis} -H ¹ \approx 1.0	-CH=CH ₂ (cis to H ²)
H ¹	4.60 - 4.70	dt	2H	JH ¹ -H ² = 5.7, JH ¹ -H ³ \approx 1.5	O-CH ₂ -CH=
H ⁷	4.05 - 4.15	s	2H	-	-O-CH ₂ -C=O
H ⁹	3.50 - 3.60	t	2H	JH ⁹ -H ¹⁰ = 6.6	-O-CH ₂ -CH ₂ -
H ¹⁰	1.55 - 1.65	m	2H	-	-CH ₂ -CH ₂ -CH-
H ¹¹	1.70 - 1.85	m (nonet)	1H	-	-CH ₂ -CH(CH ₃) ₂
H ¹² /H ¹³	0.90 - 0.95	d	6H	JH ^{12/13} -H ¹¹ = 6.7	-CH(CH ₃) ₂

Note: Chemical shifts and coupling constants are estimated based on typical values for similar functional groups.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)



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Caption: Key ${}^1\text{H}$ - ${}^1\text{H}$ spin-spin coupling relationships.

Predicted ${}^{13}\text{C}$ NMR Data

The proton-decoupled ${}^{13}\text{C}$ NMR spectrum is expected to display 10 distinct signals, as two pairs of methyl carbons (C^{12} and C^{13}) are chemically equivalent. The carbonyl carbon (C^5) is the most deshielded, appearing furthest downfield.

Label	Chemical Shift (δ , ppm)	Assignment
C ⁵	170.0 - 171.0	C=O (Ester)
C ²	131.5 - 132.5	-CH=CH ₂
C ³	118.0 - 119.0	-CH=CH ₂
C ⁹	69.5 - 70.5	-O-CH ₂ - (Ether)
C ⁷	68.0 - 69.0	-O-CH ₂ -C=O
C ¹	65.5 - 66.5	O-CH ₂ -CH=
C ¹⁰	37.5 - 38.5	-CH ₂ -CH ₂ -CH-
C ¹¹	24.5 - 25.5	-CH(CH ₃) ₂
C ¹² /C ¹³	22.0 - 23.0	-CH(CH ₃) ₂

Note: Chemical shifts are estimated based on typical values for similar functional groups.[14][15][16][17] The spectrum of the closely related isoamyl acetate shows signals at 171.1 (C=O), 63.1 (-OCH₂-), 37.5 (-CH₂-), 25.2 (-CH-), and 22.5 (-CH₃).[14][18][19]

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural verification of **allyl (3-methylbutoxy)acetate**. The ¹H NMR spectrum provides detailed information on the proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers in quality control, synthesis, and drug development for the analysis of this compound and other structurally related esters.

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